Bicyclo(4.2.0)octa-1,3,5-trien-7-yl pentyl ketone oxime
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Overview
Description
Bicyclo(420)octa-1,3,5-trien-7-yl pentyl ketone oxime is a complex organic compound that features a bicyclic structure with a ketone and oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo(4.2.0)octa-1,3,5-trien-7-yl pentyl ketone oxime typically involves multiple steps. One common method starts with the preparation of bicyclo(4.2.0)octa-1,3,5-triene, which can be synthesized from benzocyclobutene through a series of reactions involving rhodium(I) catalysts Finally, the oxime group is introduced by reacting the ketone with hydroxylamine under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Bicyclo(4.2.0)octa-1,3,5-trien-7-yl pentyl ketone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The bicyclic structure can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of nitrile oxides.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted bicyclic compounds.
Scientific Research Applications
Bicyclo(4.2.0)octa-1,3,5-trien-7-yl pentyl ketone oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of bicyclo(4.2.0)octa-1,3,5-trien-7-yl pentyl ketone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The bicyclic structure can also interact with cell membranes, affecting their stability and function .
Comparison with Similar Compounds
Similar Compounds
Bicyclo(4.2.0)octa-1,3,5-triene: A precursor in the synthesis of the target compound.
Bicyclo(4.2.0)octa-1,3,5-trien-7-one: Similar structure but lacks the oxime group.
Bicyclo(4.2.0)octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane: Contains a similar bicyclic structure with different functional groups.
Uniqueness
Bicyclo(42Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial purposes .
Properties
CAS No. |
73747-51-0 |
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Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
(NZ)-N-[1-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)hexylidene]hydroxylamine |
InChI |
InChI=1S/C14H19NO/c1-2-3-4-9-14(15-16)13-10-11-7-5-6-8-12(11)13/h5-8,13,16H,2-4,9-10H2,1H3/b15-14- |
InChI Key |
COQBERCRRAMCJP-PFONDFGASA-N |
Isomeric SMILES |
CCCCC/C(=N/O)/C1CC2=CC=CC=C12 |
Canonical SMILES |
CCCCCC(=NO)C1CC2=CC=CC=C12 |
Origin of Product |
United States |
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